molecular formula C23H27N3O4 B12182101 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B12182101
M. Wt: 409.5 g/mol
InChI Key: OPIMDDMHXBAJMF-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Propanamide Side Chain: This step involves the coupling of the quinazolinone core with 4-phenylbutan-2-amine using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, and infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

    Inhibiting Enzymes: Such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, modulating their activity.

    Disrupting Cellular Processes: Affecting processes like DNA replication, transcription, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-quinazolinone: Known for its anticancer properties.

    6,7-Dimethoxy-4-oxo-1,2,3,4-tetrahydroquinazoline: Exhibits anti-inflammatory activity.

    N-(4-Phenylbutan-2-yl)-2-quinazolinone: Studied for its antimicrobial effects.

Uniqueness

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C23H27N3O4/c1-16(9-10-17-7-5-4-6-8-17)25-22(27)11-12-26-15-24-19-14-21(30-3)20(29-2)13-18(19)23(26)28/h4-8,13-16H,9-12H2,1-3H3,(H,25,27)

InChI Key

OPIMDDMHXBAJMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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